

An In-depth Technical Guide to 2-Fluoro-3-methylphenol

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Compound of Interest

Compound Name: 2-Fluoro-3-methylphenol

Cat. No.: B1315178

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This technical guide provides a comprehensive overview of **2-Fluoro-3-methylphenol** (CAS RN: 77772-72-6), a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its core physicochemical properties, molecular structure, and its role as a key intermediate in the synthesis of complex organic molecules.

Core Physicochemical Properties

2-Fluoro-3-methylphenol, also known as 2-Fluoro-m-cresol, is a colorless and transparent liquid at room temperature.^[1] Its unique molecular structure, featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the meta position, imparts specific reactivity and properties that are leveraged in various synthetic applications.^[1] A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₇ FO[1][2]
Molecular Weight	126.13 g/mol [2][3][4]
CAS Number	77772-72-6[1][2]
Density	1.2 ± 0.1 g/cm ³ [1]
Boiling Point	174.2 ± 20.0 °C (at 760 mmHg)[1]
Flash Point	67.4 ± 10.5 °C[1]
Vapor Pressure	0.9 ± 0.3 mmHg (at 25 °C)[1]
Refractive Index	1.520[1]
Purity	≥98.0%[1]

Molecular Structure

The structural arrangement of substituents on the phenol ring is critical to the chemical behavior of **2-Fluoro-3-methylphenol**. The fluorine atom's electron-withdrawing nature and the methyl group's electron-donating character influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

Caption: Molecular structure of **2-Fluoro-3-methylphenol**.

Applications in Organic Synthesis

The primary application of **2-Fluoro-3-methylphenol** is as a versatile building block in organic synthesis.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of target molecules, a desirable feature in medicinal chemistry.[1]

Consequently, it serves as a precursor in the development of novel pharmaceuticals and advanced agrochemicals.[1] The compound's reactivity is centered around the hydroxyl group, the activated aromatic ring, and the potential for further functionalization.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Fluoro-3-methylphenol** are not readily available in the public domain. Commercial production typically involves complex, multi-step organic syntheses, often beginning with the selective fluorination of a corresponding phenolic precursor under controlled conditions to ensure high purity and yield.[1] For researchers requiring specific spectroscopic data such as NMR, HPLC, or LC-MS for this compound, direct inquiry with chemical suppliers is recommended, as they often provide batch-specific certificates of analysis.[2]

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information detailing the involvement of **2-Fluoro-3-methylphenol** in specific biological signaling pathways or its comprehensive pharmacological profile. Its primary role is established as a synthetic intermediate rather than a biologically active agent itself. Further research would be required to elucidate any potential interactions with biological systems.

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